3,3,3-Trifluoro-2,2-dimethylpropanimidamide
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Overview
Description
3,3,3-Trifluoro-2,2-dimethylpropanimidamide is a fluorinated organic compound with the molecular formula C5H9F3N2. This compound is characterized by the presence of three fluorine atoms and two methyl groups attached to a central carbon atom, making it a highly fluorinated and branched molecule. The presence of fluorine atoms imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide typically involves the reaction of 3,3,3-Trifluoro-2,2-dimethylpropionic acid with an appropriate amine under dehydrating conditions. One common method involves the use of thionyl chloride (SOCl2) to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine such as ammonia or a primary amine to form the imidamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2,2-dimethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3,3-Trifluoro-2,2-dimethylpropanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This can lead to inhibition or modulation of the target’s activity, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2,2-dimethylpropionic acid: A related compound with a carboxylic acid functional group instead of an imidamide.
3,3,3-Trifluoro-2,2-dimethylpropanenitrile: Contains a nitrile group instead of an imidamide.
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with a similar carbon backbone.
Uniqueness
3,3,3-Trifluoro-2,2-dimethylpropanimidamide is unique due to its imidamide functional group, which imparts distinct reactivity and binding properties compared to other similar compounds. The presence of the imidamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H3,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPARVMHNKFLSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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